(R)-[But-3-enyl-(1-phenyl-ethyl)-amino]-acetic acid ethyl ester
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Overview
Description
®-[But-3-enyl-(1-phenyl-ethyl)-amino]-acetic acid ethyl ester is an organic compound known for its specific stereochemistry. It is an ester compound, which typically exhibits good solubility and stability
Preparation Methods
The synthesis of ®-[But-3-enyl-(1-phenyl-ethyl)-amino]-acetic acid ethyl ester involves several steps. One common method includes the reaction of ethyl 2-methyl-acetoacetate with α-methylbenzylamine in the presence of p-toluenesulfonic acid as a catalyst . The reaction is typically carried out in toluene with a Dean-Stark trap device to remove water and drive the reaction to completion . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
®-[But-3-enyl-(1-phenyl-ethyl)-amino]-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include solvents like toluene, catalysts like p-toluenesulfonic acid, and specific temperature and pressure conditions to optimize the reaction . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
®-[But-3-enyl-(1-phenyl-ethyl)-amino]-acetic acid ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s stability and solubility make it suitable for use in biological assays and studies.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of ®-[But-3-enyl-(1-phenyl-ethyl)-amino]-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
®-[But-3-enyl-(1-phenyl-ethyl)-amino]-acetic acid ethyl ester can be compared with similar compounds such as:
- Butyric acid, 2-phenyl-, ethyl ester
- Ethyl α-phenylbutyrate
- Ethyl 2-phenylbutyrate
- 2-Phenylbutyric acid, ethyl ester
- Ethyl 2-phenylbutanoate
These compounds share similar structural features but differ in their specific chemical properties and applications. The uniqueness of ®-[But-3-enyl-(1-phenyl-ethyl)-amino]-acetic acid ethyl ester lies in its specific stereochemistry and the resulting reactivity and stability.
Properties
IUPAC Name |
ethyl 2-[but-3-enyl-[(1R)-1-phenylethyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-4-6-12-17(13-16(18)19-5-2)14(3)15-10-8-7-9-11-15/h4,7-11,14H,1,5-6,12-13H2,2-3H3/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTALHMXQJQFWHP-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CCC=C)C(C)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN(CCC=C)[C@H](C)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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